

Application Notes and Protocols for Avanbulin in In Vivo Animal Studies

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Compound of Interest

Compound Name: *Avanbulin*

Cat. No.: *B1683846*

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Introduction

Avanbulin (also known as BAL27862) is a novel, potent, and orally bioavailable small molecule that acts as a microtubule-destabilizing agent. It binds to the colchicine site on β -tubulin, leading to the disruption of microtubule dynamics, activation of the spindle assembly checkpoint (SAC), cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1] Its unique binding site and mechanism of action make it effective even in tumor models resistant to other microtubule-targeting agents like taxanes and vinca alkaloids. **Lisavanbulin** (BAL101553) is a water-soluble lysine prodrug of **avanbulin**, designed to improve its pharmaceutical properties for clinical development.[2][3] In preclinical studies, both **avanbulin** and **lisavanbulin** have demonstrated significant antitumor activity in a variety of cancer models, including glioblastoma and lymphoma.[4][5]

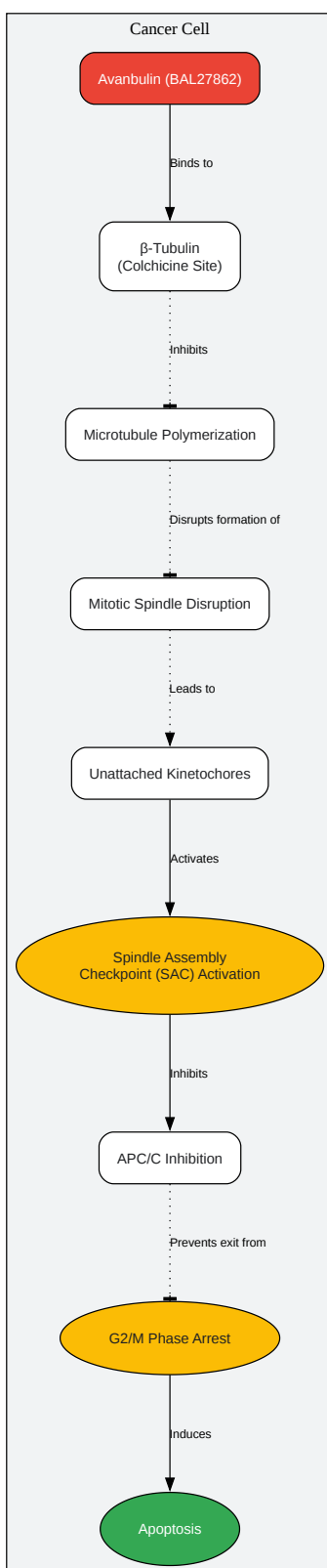
These application notes provide a comprehensive overview of the use of **avanbulin** and its prodrug **lisavanbulin** in in vivo animal studies, with a focus on dosage, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: Microtubule Destabilization and Spindle Assembly Checkpoint Activation

Avanbulin exerts its anti-cancer effects by targeting the fundamental process of cell division.

- Binding to Tubulin: **Avanbulin** binds to the colchicine-binding site on β -tubulin subunits.[\[1\]](#)
- Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle.
- Activation of the Spindle Assembly Checkpoint (SAC): The disruption of microtubule dynamics and the presence of unattached kinetochores activate the SAC, a critical cell cycle checkpoint that ensures proper chromosome segregation.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Mitotic Arrest: Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the cell from proceeding from metaphase to anaphase and causing cell cycle arrest in the G2/M phase.[\[6\]](#)[\[7\]](#)
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway Diagram



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Caption: **Avanbulin**'s mechanism of action leading to apoptosis.

In Vivo Animal Studies: Dosage and Efficacy

The following table summarizes quantitative data from a key preclinical study using the prodrug **lisavanbulin** in an orthotopic glioblastoma patient-derived xenograft (PDX) mouse model.

Lisavanbulin is readily converted to **avanbulin** in vivo.

Compound	Animal Model	Tumor Model	Dosage and Administration	Treatment Group (Median Survival)	Vehicle Control (Median Survival)	Reference
Lisavanbulin (BAL101553)	Nude Mice	Orthotopic Glioblastoma PDX (GBM39)	30 mg/kg, daily, oral gavage	502 days	249 days	[2] [9] [10]
Lisavanbulin (BAL101553)	Nude Mice	Orthotopic Glioblastoma PDX (GBM26)	30 mg/kg, daily, oral gavage	172 days	121 days	[2] [10]
Lisavanbulin (BAL101553)	Nude Mice	Orthotopic Glioblastoma PDX (GBM6)	30 mg/kg, daily, oral gavage	90 days	69 days	[2] [10]

Experimental Protocols

Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice, which closely mimics human brain tumors.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Patient-derived glioblastoma cells

- Immunocompromised mice (e.g., athymic nude or SCID)
- Stereotactic frame for small animals
- Anesthesia machine with isoflurane
- Micro-syringe (e.g., Hamilton syringe)
- Surgical tools (scalpel, forceps, drill)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Buprenorphine (analgesic)
- Betadine and 70% ethanol

Procedure:

- Cell Preparation: Culture and harvest patient-derived glioblastoma cells. Resuspend the cells in sterile PBS at a concentration of 1×10^5 cells/ μL .
- Animal Preparation: Anesthetize the mouse using isoflurane. Shave the scalp and secure the mouse in the stereotactic frame.
- Surgical Procedure:
 - Administer a pre-operative analgesic (e.g., buprenorphine).
 - Disinfect the surgical area with Betadine and 70% ethanol.
 - Make a small incision in the scalp to expose the skull.
 - Using the stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
 - Slowly lower the micro-syringe needle to the target depth.

- Inject 2-5 μ L of the cell suspension over several minutes to avoid backflow.
- Slowly retract the needle and seal the burr hole with bone wax.
- Suture the scalp incision.
- Post-operative Care: Monitor the mice daily for any signs of distress or neurological symptoms. Provide post-operative analgesia as needed. Tumor growth can be monitored by bioluminescence imaging (if using luciferase-expressing cells) or MRI.

Drug Administration Protocols

This is a common method for administering oral drugs with precise dosages.

Materials:

- **Lisavanbulin** (or **avanbulin** formulated for oral delivery)
- Vehicle (e.g., sterile water, 0.5% methylcellulose)
- Gavage needles (flexible or rigid with a ball tip)
- Syringes

Procedure:

- Preparation: Prepare the drug solution or suspension at the desired concentration.
- Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
- Needle Insertion:
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

- **Drug Administration:** Once the needle is in the correct position, slowly administer the drug solution.
- **Post-administration:** Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

IV administration is typically performed via the lateral tail vein.

Materials:

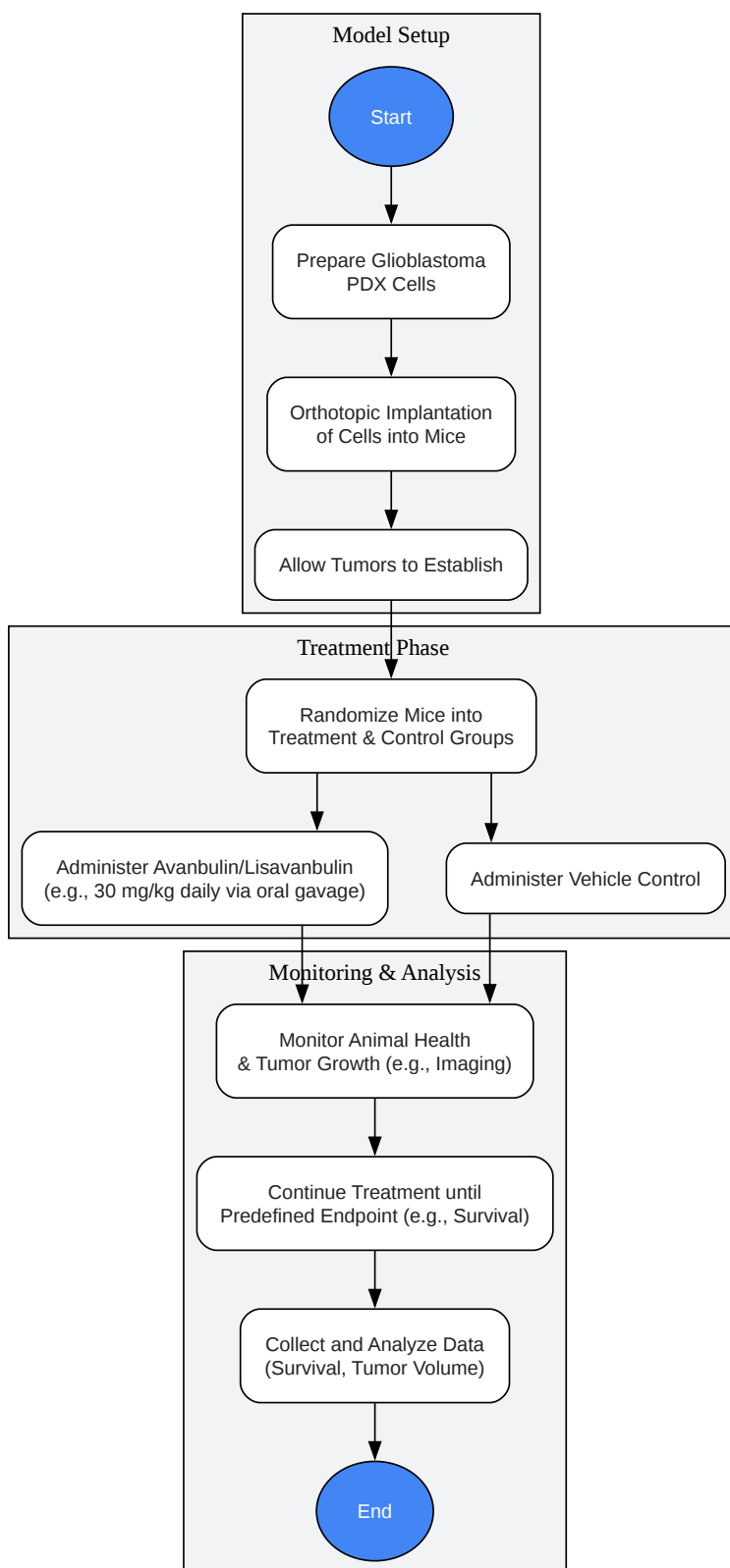
- **Avanbulin** or **Lisavanbulin** formulated for IV injection
- Vehicle (e.g., sterile saline)
- Mouse restrainer
- Heat lamp or warming pad
- 27-30 gauge needles
- Syringes
- 70% ethanol

Procedure:

- **Preparation:** Prepare the drug solution in a sterile vehicle.
- **Animal Preparation:** Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
- **Injection:**
 - Wipe the tail with 70% ethanol.
 - Insert the needle, bevel up, into one of the lateral tail veins.
 - A successful insertion may result in a small flash of blood in the needle hub.

- Slowly inject the drug solution. If swelling occurs at the injection site, the needle is not in the vein.
- Post-injection: Gently remove the needle and apply pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor.

Experimental Workflow Diagram



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Caption: Workflow for in vivo animal studies with **avanbulin**.

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